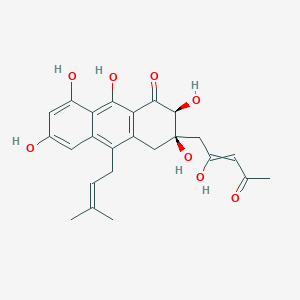
Neosartoricin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neosartoricin B is a secondary metabolite produced by the fungus Aspergillus nidulans. It is a highly-reducing polyketide with a complex chemical structure, known for its immunosuppressive properties. This compound was first identified in 2013 by researchers at UCLA, who discovered it through genome mining and heterologous expression techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neosartoricin B is biosynthetically produced by the fungus Aspergillus nidulans. The biosynthesis involves the use of highly-reducing polyketide synthases (HR-PKSs), which catalyze the formation of the polyketide backbone. The gene cluster responsible for the production of this compound was identified and expressed in Aspergillus nidulans, leading to the production of this compound .
Industrial Production Methods: The optimization of fermentation parameters, such as nutrient composition, pH, temperature, and aeration, would be crucial for maximizing the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Neosartoricin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl, carbonyl, and prenyl groups in its structure .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include its oxidized and reduced derivatives. For example, oxidation of this compound can lead to the formation of neosartoricin C and D, which are structurally related compounds with different biological activities .
Wissenschaftliche Forschungsanwendungen
Neosartoricin B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the biosynthesis of polyketides. In biology, it is used to investigate the role of secondary metabolites in fungal pathogenesis. In medicine, this compound is studied for its immunosuppressive properties, which could have potential therapeutic applications. In industry, it is explored for its potential use in the production of bioactive compounds .
Wirkmechanismus
Neosartoricin B exerts its effects by inhibiting the proliferation of T-cells, which are crucial components of the immune system. This immunosuppressive activity is mediated through the inhibition of DNA synthesis in T-cells. The molecular targets of this compound include enzymes involved in the cell cycle and DNA replication .
Vergleich Mit ähnlichen Verbindungen
Neosartoricin B is structurally similar to other polyketides such as neosartoricin A, C, and D. These compounds share a common polyketide backbone but differ in their functional groups and biological activities. This compound is unique due to its specific immunosuppressive properties and its potential role in fungal pathogenesis .
List of Similar Compounds:- Neosartoricin A
- Neosartoricin C
- Neosartoricin D
- Aurovertin E
- Chaetoglobosin A
- Brefeldin A
Eigenschaften
Molekularformel |
C24H26O8 |
|---|---|
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
(2S,3R)-2,3,6,8,9-pentahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one |
InChI |
InChI=1S/C24H26O8/c1-11(2)4-5-15-16-7-13(26)8-18(28)19(16)21(29)20-17(15)10-24(32,23(31)22(20)30)9-14(27)6-12(3)25/h4,6-8,23,26-29,31-32H,5,9-10H2,1-3H3/t23-,24+/m1/s1 |
InChI-Schlüssel |
SKHLOOKFZVSRKY-RPWUZVMVSA-N |
Isomerische SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
Kanonische SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)O)(CC(=CC(=O)C)O)O)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















